molecular formula C21H20BrNO4 B2412814 1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one CAS No. 879048-70-1

1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Cat. No. B2412814
CAS RN: 879048-70-1
M. Wt: 430.298
InChI Key: RQMHWFLOJFNQIB-UHFFFAOYSA-N
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Description

The compound “1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one” is a derivative of indolin-2-one, which is also known as 2-oxindole . Indolin-2-one derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities .

Scientific Research Applications

Acetylcholine Esterase (AChE) Inhibition

The compound was initially designed as an AChE inhibitor, inspired by the structural features of donepezil—a clinically used drug for Alzheimer’s disease (AD). Two specific derivatives, 4g and 3a , demonstrated potent inhibition of AChE, with inhibition percentages of 51% and 50% at a concentration of 100 μM . Understanding AChE inhibition is crucial for developing treatments related to neurodegenerative diseases.

Anticancer Activity

Five compounds—3c , 3e , 5c , 5e , and 5g —exhibited strong cytotoxicity against human cancer cell lines (SW620, PC3, and NCI-H23). Among them, 5g stood out with an impressive IC50 value of 0.65 μM, even surpassing adriamycin, a known anticancer drug. This suggests that 1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one holds promise as an anticancer agent .

Nitric Oxide Production Modulation

Another study identified 3-hydroxy-3-(2-oxopropyl)indolin-2-one as a product of human-derived reactions. Its role in modulating nitric oxide production remains an interesting avenue for research .

Metal-Free Synthesis of 3-Hydroxyindolin-2-ones

The compound’s structure may be useful in metal-free synthesis methods. One-pot synthesis of 3-substituted-3-hydroxyindolin-2-ones has been achieved under metal-free conditions, highlighting its versatility .

properties

IUPAC Name

5-bromo-3-hydroxy-3-(2-oxopropyl)-1-[(2-prop-2-enoxyphenyl)methyl]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO4/c1-3-10-27-19-7-5-4-6-15(19)13-23-18-9-8-16(22)11-17(18)21(26,20(23)25)12-14(2)24/h3-9,11,26H,1,10,12-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQMHWFLOJFNQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC3=CC=CC=C3OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Allyloxy)benzyl)-5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one

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